
N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide, also known as CI-994, is a synthetic compound that belongs to the family of benzamides. It is a histone deacetylase (HDAC) inhibitor that has been studied extensively for its potential therapeutic applications in cancer and other diseases.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histones and other proteins. HDAC inhibitors like N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide increase the acetylation of histones, which leads to changes in gene expression and cell differentiation. This can result in the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In addition, N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This can result in the inhibition of tumor growth and metastasis.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor that has been extensively studied for its potential therapeutic applications. It is also available commercially, which makes it readily accessible for research purposes. However, there are also limitations to the use of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of interest is the combination of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide with other chemotherapeutic agents to enhance their efficacy. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide in vivo will be important for the development of clinical applications.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with isopropyl alcohol and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenol to produce N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide. The synthesis of N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide is a multi-step process that requires careful control of reaction conditions to yield a high purity product.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been studied extensively for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, prostate, lung, and colon cancer. In addition, N-(3-chloro-2-methylphenyl)-4-isopropoxybenzamide has been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as cisplatin and paclitaxel.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNRDPHLNCMAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6286315 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

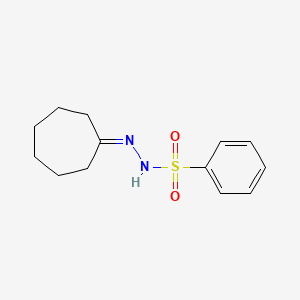
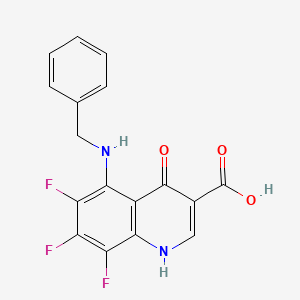
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)

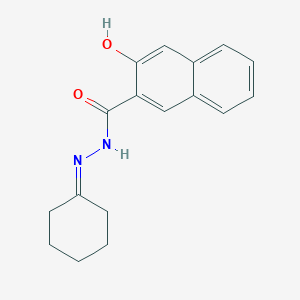
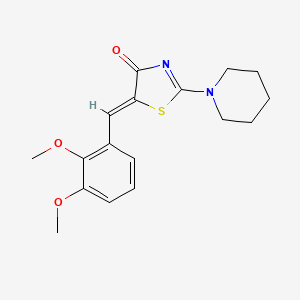
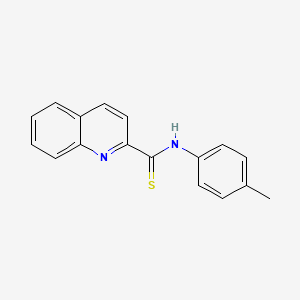
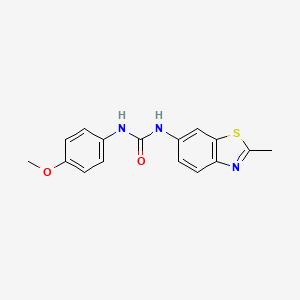
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)
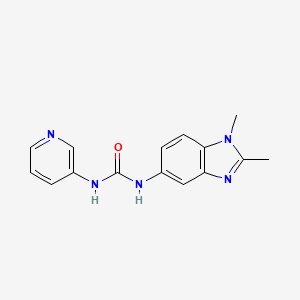
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)